molecular formula C11H15N3O B13637786 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

Katalognummer: B13637786
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: VCRLGXXGEKEARA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol is a compound that features a benzimidazole ring, which is a fused heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of benzimidazole derivatives with appropriate amines and alcohols. One common method is the condensation of 2-aminobenzimidazole with 2-methylpropan-1-ol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole compounds with various functional groups .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, benzimidazole ring, and alcohol functionality makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H15N3O/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14/h2-5,8,15H,6-7,12H2,1H3

InChI-Schlüssel

VCRLGXXGEKEARA-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=NC2=CC=CC=C21)(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.